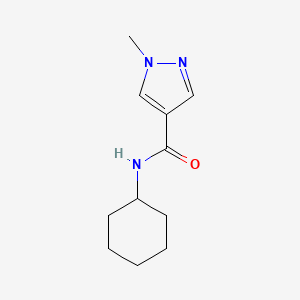![molecular formula C7H10ClN3O B7459464 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA is a member of the pyrazolylacetamide family, which has been shown to exhibit various pharmacological activities.
Aplicaciones Científicas De Investigación
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to possess anticonvulsant and anxiolytic activities, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the central nervous system. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity. This action may contribute to the anticonvulsant and anxiolytic effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide.
Biochemical and Physiological Effects
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been shown to affect various biochemical and physiological pathways in animal models. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide has also been shown to exhibit low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide. One area of interest is the development of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the effects of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide on other neurotransmitter systems, such as the serotonin and dopamine systems. Furthermore, the potential therapeutic applications of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base catalyst. The reaction yields 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11-5-6(4-10-11)3-9-7(12)2-8/h4-5H,2-3H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGNVPEPXCYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)




![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)